1-Methyl-1H-pyrazole-3,5-dicarbonyl dichloride
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Overview
Description
1-Methyl-1H-pyrazole-3,5-dicarbonyl dichloride is a chemical compound characterized by a pyrazole ring substituted with a methyl group at the 1-position and two carbonyl chloride groups at the 3 and 5 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1H-pyrazole-3,5-dicarbonyl dichloride typically involves the reaction of 1-methyl-1H-pyrazole with phosgene (carbonyl dichloride). The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
1-Methyl-1H-pyrazole+Phosgene→1-Methyl-1H-pyrazole-3,5-dicarbonyl dichloride
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with considerations for safety and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-pyrazole-3,5-dicarbonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride groups can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The carbonyl chloride groups can be reduced to form corresponding alcohols or aldehydes.
Oxidation Reactions: The pyrazole ring can undergo oxidation to form pyrazolone derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Major Products Formed:
Amides, esters, and thioesters: from substitution reactions.
Alcohols or aldehydes: from reduction reactions.
Pyrazolone derivatives: from oxidation reactions.
Scientific Research Applications
1-Methyl-1H-pyrazole-3,5-dicarbonyl dichloride has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Medicinal Chemistry: It is used in the development of pharmaceutical agents due to its potential biological activities.
Material Science: It is explored for its use in the synthesis of novel materials with unique properties.
Agricultural Chemistry: It is investigated for its potential use in the development of agrochemicals
Mechanism of Action
The mechanism of action of 1-Methyl-1H-pyrazole-3,5-dicarbonyl dichloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride groups are highly reactive, allowing the compound to participate in various chemical transformations. The pyrazole ring can also interact with biological targets, potentially inhibiting enzymes or modulating receptor activity .
Comparison with Similar Compounds
1-Methyl-1H-pyrazole-3,5-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of carbonyl chloride groups.
1-Phenyl-1H-pyrazole-3,5-dicarbonyl dichloride: Similar structure but with a phenyl group at the 1-position instead of a methyl group.
3,5-Dimethyl-1H-pyrazole-1-carboxamide: Similar pyrazole ring but with different substituents.
Uniqueness: 1-Methyl-1H-pyrazole-3,5-dicarbonyl dichloride is unique due to the presence of two highly reactive carbonyl chloride groups, which confer distinct reactivity and potential for diverse chemical transformations .
Properties
CAS No. |
90421-57-1 |
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Molecular Formula |
C6H4Cl2N2O2 |
Molecular Weight |
207.01 g/mol |
IUPAC Name |
1-methylpyrazole-3,5-dicarbonyl chloride |
InChI |
InChI=1S/C6H4Cl2N2O2/c1-10-4(6(8)12)2-3(9-10)5(7)11/h2H,1H3 |
InChI Key |
SCOKWLFSLVGTFH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)Cl)C(=O)Cl |
Origin of Product |
United States |
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